molecular formula C15H19N5O2 B12134461 N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12134461
M. Wt: 301.34 g/mol
InChI Key: VWNLWDZATRYSQG-UHFFFAOYSA-N
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Description

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a triazine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Synthesis of the Triazine Ring: The triazine ring can be synthesized via the reaction of an amine with a nitrile under basic conditions.

    Coupling of the Tetrahydrofuran and Triazine Rings: This step involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to link the two rings.

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol with a carboxylic acid derivative.

    Final Coupling Step: The final step involves the coupling of the benzoxazole ring with the tetrahydrofuran-triazine intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel polymers and materials with specific properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Biological Research: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: The compound may modulate signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
  • **this compound derivatives
  • Other triazine-benzoxazole compounds

Uniqueness

This compound is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H19N5O2/c1-2-6-13-12(5-1)18-15(22-13)19-14-16-9-20(10-17-14)8-11-4-3-7-21-11/h1-2,5-6,11H,3-4,7-10H2,(H2,16,17,18,19)

InChI Key

VWNLWDZATRYSQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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